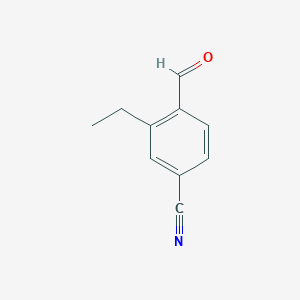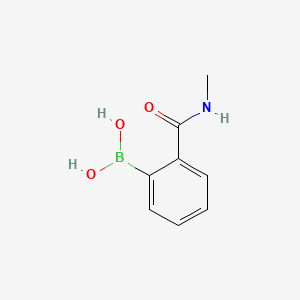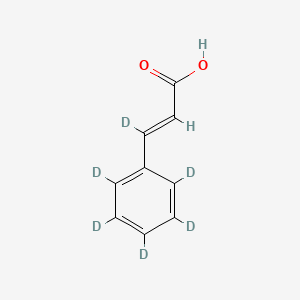![molecular formula C15H26O3 B1602620 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane CAS No. 457949-49-4](/img/structure/B1602620.png)
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane
Overview
Description
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane: is a complex organic compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is characterized by its unique bicyclic structure, which includes an acetyl group, two hydroxyl groups, an isopropyl group, and a methyl group. It is known for its chiral properties and optical activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[430]nonane typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic reagents , oxidizing agents , and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like or .
Reduction: Reduction of the acetyl group to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Tosyl chloride, thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane is used as a chiral catalyst and ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in enzyme inhibition and protein binding .
Medicine: In medicine, the compound’s unique structure and functional groups make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the synthesis of specialty chemicals and advanced materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s hydroxyl and acetyl groups play a crucial role in hydrogen bonding and electrostatic interactions , which can modulate the activity of target proteins and enzymes . These interactions can lead to inhibition or activation of biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane: shares similarities with other bicyclic compounds such as camphor and borneol , which also possess hydroxyl and acetyl groups.
Camphor: Known for its use in medicinal applications and as a chiral building block in organic synthesis.
Borneol: Utilized in traditional medicine and as a precursor in the synthesis of other organic compounds.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and its chiral properties, which make it particularly valuable in asymmetric synthesis and chiral catalysis .
Properties
IUPAC Name |
1-(2,7-dihydroxy-3a-methyl-6-propan-2-yl-1,2,3,4,5,6,7,7a-octahydroinden-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-8(2)10-5-6-15(4)7-11(17)12(9(3)16)13(15)14(10)18/h8,10-14,17-18H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGSTTYLUUHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC(C(C2C1O)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584228 | |
| Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457949-49-4 | |
| Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)


